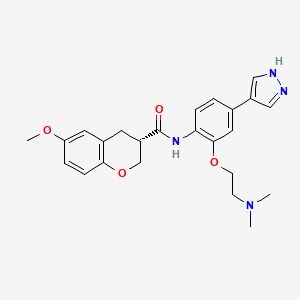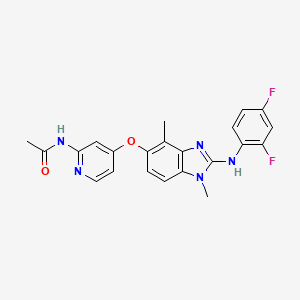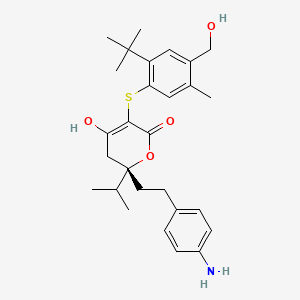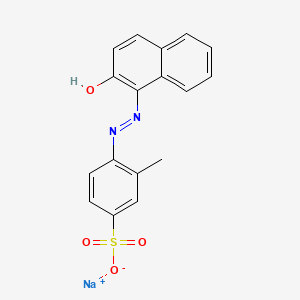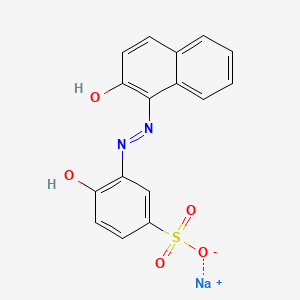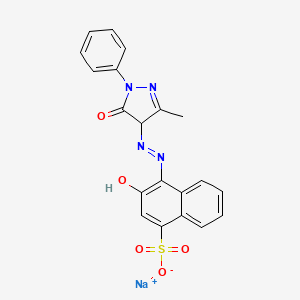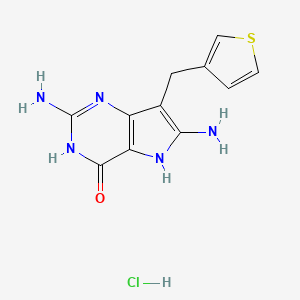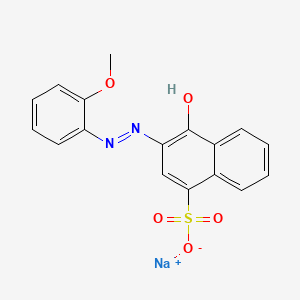
trans CM-414
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CM-414 is a dual inhibitor of PDE5 and HDACs for the Treatment of Alzheimer’s Disease (IC50 values of 60 nM, 310 nM, 490 nM, 322 nM, and 91 nM against PDE5, HDAC1, HDAC2, HDAC3, and HDAC6, respectively). Chronic treatment of Tg2576 mice with CM-414 diminished brain Aβ and tau phosphorylation (pTau) levels, increased the inactive form of GSK3β, reverted the decrease in dendritic spine density on hippocampal neurons, and reversed their cognitive deficits, at least in part by inducing the expression of genes related to synaptic transmission. Thus, CM-414 may serve as the starting point to discover balanced dual inhibitors with an optimal efficacy and safety profile for clinical testing on AD patients.
科学的研究の応用
Alzheimer’s Disease Research The compound CM-414 has shown potential as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5), making it significant in Alzheimer’s disease (AD) research. It has demonstrated abilities to rescue hippocampal synaptic impairment in AD mice, decrease brain Aβ and tau phosphorylation levels, and reverse cognitive deficits. This positions CM-414 as a promising candidate for further clinical testing in AD patients (Cuadrado‐Tejedor et al., 2017).
Transgenic Research The applications of transgenic approaches in scientific research, such as in transgenic pigs expressing green fluorescent protein (GFP), can be related to the study of compounds like trans CM-414. The investigation of transgene expression, including factors like copy number and promoter methylation, contributes to understanding gene function and the potential therapeutic roles of novel compounds (Kong et al., 2009).
Neuroscientific Research Transcranial direct current stimulation (tDCS) research, discussing mechanisms and effects, can offer insights into the neurological applications of compounds like trans CM-414. Understanding how tDCS enhances vigilance/attention in healthy volunteers can parallel investigations into how specific compounds affect cognitive and neurological functions (Giordano et al., 2017).
Medical Imaging and Therapy Capacitive micromachined ultrasonic transducers (CMUTs) are used extensively in medical imaging and therapy. The development and application of such technologies can complement the study of compounds like trans CM-414 in medical contexts, particularly in terms of their potential diagnostic or therapeutic roles (Khuri-Yakub & Oralkan, 2011).
Radiotracer Applications The production and application of radiotracers, such as 41Ar, in various industries underscore the importance of understanding the behavior of specific compounds in biological systems. This knowledge is essential for the effective use of compounds like trans CM-414 in diagnostic and therapeutic contexts (Yelgaonkar et al., 2007).
Human Induced Pluripotent Stem Cell Research The use of genetically encoded calcium and voltage fluorescent reporters in monitoring human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can relate to the study of trans CM-414. These techniques offer valuable insights into cellular responses, which can be pivotal in evaluating the effects of new compounds on cellular functions (Shinnawi et al., 2015).
CMOS Microsystems in Neuroscience The development of CMOS high-density transducer arrays for interfacing with neurons at subcellular resolution provides a technological context for the application of compounds like trans CM-414 in neuroscience research. This technology facilitates the detailed study of neuronal activity and responses, which could be crucial in assessing the neurological effects of specific compounds (Hierlemann et al., 2015).
特性
CAS番号 |
1624792-70-6 |
|---|---|
分子式 |
C23H29N5O4 |
分子量 |
439.516 |
IUPAC名 |
3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide |
InChI |
InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30) |
InChIキー |
GTSZATFSVLYIRU-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4CC(C4)C(=O)NO)OCC)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CM-414; CM 414; CM414. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)
